molecular formula C14H15N3 B13429525 1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile

Cat. No.: B13429525
M. Wt: 225.29 g/mol
InChI Key: NLLOPJWQYFZBPS-UHFFFAOYSA-N
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Description

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties, which include a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cycloaddition of nitrile imines with alkenes or alkynes. Another method includes the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the isobutyl and cyano groups .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often employ catalytic systems and controlled reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed coupling reactions has been reported to produce pyrazole derivatives with high selectivity .

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isobutyl and phenyl groups enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-(2-methylpropyl)-5-phenylpyrazole-3-carbonitrile

InChI

InChI=1S/C14H15N3/c1-11(2)10-17-13(9-15)8-14(16-17)12-6-4-3-5-7-12/h3-8,11H,10H2,1-2H3

InChI Key

NLLOPJWQYFZBPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)C#N

Origin of Product

United States

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